![molecular formula C17H10N4O3S3 B2654834 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477535-93-6](/img/structure/B2654834.png)

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

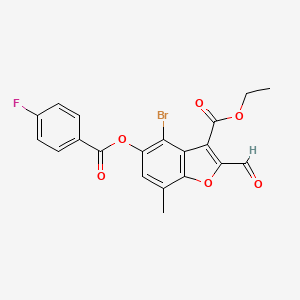

Description

The compound “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a nitrothiophen-2-yl group, and an acrylamide group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. The exact structure could be confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the acrylamide group could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

Synthesis of Heterocyclic Compounds : Utilized as a precursor in the synthesis of various heterocyclic compounds such as imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These synthesized compounds have been tested for their antimicrobial activity (Elmagd et al., 2017).

Structure-Activity Relationships : The compound has been involved in the preparation of acrylonitriles substituted with triazoles or benzimidazoles. Studies on structure-activity relationships revealed the influence of substituents on the cytotoxic potency of these compounds (Sa̧czewski et al., 2004).

Supramolecular Chemistry and Gelators

- Gelation Behavior : N-(thiazol-2-yl) benzamide derivatives, closely related to the target compound, have been investigated for their gelation properties. The study focused on understanding the influence of methyl functionality and multiple non-covalent interactions on gelation behavior using crystal engineering approaches (Yadav & Ballabh, 2020).

Chemical Reactivity and Stability

Reactivity in Chemical Synthesis : This compound has been involved in various chemical reactions, such as the synthesis of benzothiazolylidene benzamide via a metal-free synthesis process. This involves a cascade reaction with ortho-iodoanilines, acrylates, and aroyl isothiocyanates (Saini et al., 2019).

Isomerization Studies : Studies have shown isomerization of related compounds, providing insights into the reactivity and stability of such molecules, which can have broader applications in chemical synthesis (Argilagos et al., 1997).

Coordination Networks and NLO Properties

- Coordination Networks : Research has been conducted on the effects of substituents on the structures and nonlinear optical (NLO) properties of coordination networks, which is relevant to the study of compounds with benzothiazolyl groups (Liao et al., 2013).

Polymer Science

- Polymer Chelating Agents : N-heterocyclic acrylamide monomers, similar in structure to the target compound, have been synthesized and converted into polymers for use as chelating agents. These polymers have been studied for metal sorption and biological activity, reflecting the potential applications of such compounds in polymer science (Al-Fulaij et al., 2015).

Mechanism of Action

properties

IUPAC Name |

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O3S3/c22-14(7-5-10-6-8-15(26-10)21(23)24)20-17-19-12(9-25-17)16-18-11-3-1-2-4-13(11)27-16/h1-9H,(H,19,20,22)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZKGHJTFGNIBH-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2654755.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2654760.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2654763.png)

![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)